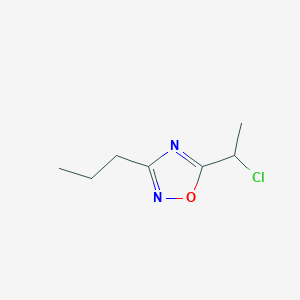![molecular formula C21H19F3N2O5S2 B2489685 (Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide CAS No. 879916-48-0](/img/structure/B2489685.png)
(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules involving (Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide-like structures often involves multi-step reactions, starting from basic building blocks to achieve the target molecule. A study by Talupur et al. (2021) detailed a multi-step synthesis involving the condensation of different phenyl phosphoro dichloridates with a thiophene-2-carboxamide derivative, highlighting the complex nature of such synthetic routes (Talupur, Satheesh, & Chandrasekhar, 2021).
Molecular Structure Analysis
Investigations into the molecular structure of complex compounds often utilize spectroscopic methods and crystallography. For instance, Al Mamari et al. (2019) synthesized a compound with a related structure and characterized it using 1H NMR, 13C NMR, IR, and GC-MS techniques, confirming its structure through elemental analysis. Such studies underscore the importance of detailed structural elucidation in understanding the chemical behavior of these compounds (Al Mamari, Al Awaimri, & Al Lawati, 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds like "(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide" are influenced by their functional groups and molecular structure. Research by Egli et al. (2007) on thiocarbonyl ylides highlights the reactivity of similar structures in forming heterocycles through 1,5-dipolar electrocyclization, demonstrating the complex chemical behavior these molecules can exhibit (Egli, Linden, & Heimgartner, 2007).
Physical Properties Analysis
The physical properties of complex organic compounds are crucial for their manipulation and application in various chemical contexts. Studies on similar compounds have detailed their solubility, melting points, and other physical characteristics that are essential for understanding their behavior in different environments. For example, the work by Karabulut et al. (2014) on N-3-hydroxyphenyl-4-methoxybenzamide provided insights into the influence of intermolecular interactions on molecular geometry, which affects the physical properties (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Chemical Properties Analysis
The chemical properties of compounds are often investigated through their reactivity patterns, stability under different conditions, and interactions with other molecules. Research by Bonacorso et al. (2002) on the synthesis of related structures explored their reactivity and provided a foundation for understanding the chemical properties of such complex molecules (Bonacorso, Wastowski, Muniz, Zanatta, & Martins, 2002).
Aplicaciones Científicas De Investigación
Hypoglycemic and Hypolipidemic Activity
Compounds containing thiazolidinedione rings have been synthesized and evaluated for their hypoglycemic activity and total cholesterol and triglyceride lowering effect in high-fat diet-fed Sprague–Dawley rats. These molecules showed significant reduction in blood glucose, cholesterol, and triglyceride levels, indicating their potential for diabetes and hyperlipidemia treatment research (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Antimicrobial Screening
A series of compounds incorporating the thiazole ring were synthesized and screened for their in vitro antibacterial and antifungal activities. These compounds exhibited inhibitory action against various strains of bacteria and fungi, highlighting their potential for developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Photodynamic Therapy for Cancer Treatment
New zinc phthalocyanine derivatives substituted with Schiff base groups have shown promising properties as photosensitizers for photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Novel Polyimides Synthesis
Research into novel aromatic polyimides has led to the synthesis of polymers with significant solubility in organic solvents and high thermal stability. These materials are of interest for various applications, including electronics and aerospace, due to their degradation temperatures and specific heat capacities (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Propiedades
IUPAC Name |
N-[5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O5S2/c1-30-16-7-6-12(8-17(16)31-2)19(27)25-20-26(15-10-33(28,29)11-18(15)32-20)14-5-3-4-13(9-14)21(22,23)24/h3-9,15,18H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRJNWQPEBSRPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=CC(=C4)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Cyano-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2489604.png)
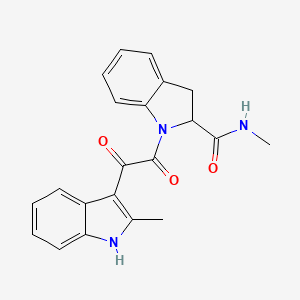
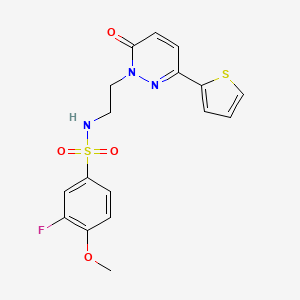
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2489608.png)
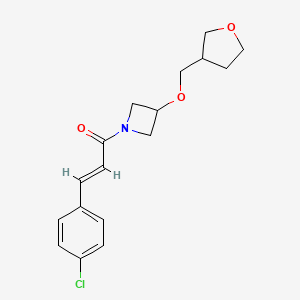
![5-benzyl-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489611.png)
![(E)-N-[4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2489612.png)
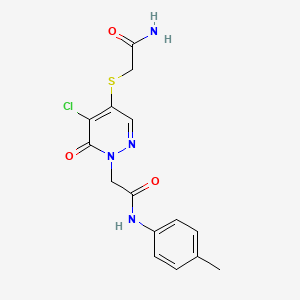
![N-(2,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2489616.png)
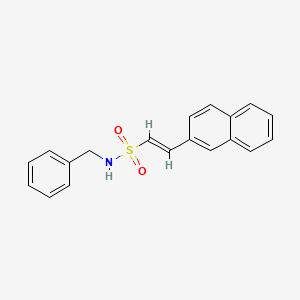
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2489620.png)

